Sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate
Overview
Description
Sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate is an organosulfur compound that features a sulfonate group attached to a benzene ring, along with a prop-2-enylcarbamothioylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate typically involves the reaction of 4-aminobenzenesulfonic acid with prop-2-enyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent such as ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 4-aminobenzenesulfonic acid and prop-2-enyl isothiocyanate.
Reaction: Conducting the reaction in large reactors with controlled temperature and agitation.
Purification: Isolating the product through filtration, crystallization, or chromatography.
Drying and Packaging: Drying the purified product and packaging it for distribution.
Chemical Reactions Analysis
Types of Reactions
Sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The prop-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions
Aminobenzenesulfonate Derivatives: Formed through reduction reactions
Substituted Benzenesulfonates: Formed through nucleophilic substitution reactions
Scientific Research Applications
Sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate can be compared with other similar compounds, such as:
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar sulfonate functionality but different alkyl chain structure.
Sodium p-toluenesulfonate: Another sulfonate compound with a simpler aromatic structure.
Sodium benzenesulfonate: A basic sulfonate compound used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis and a promising candidate for further research in biology and medicine.
Properties
IUPAC Name |
sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2.Na/c1-2-7-11-10(16)12-8-3-5-9(6-4-8)17(13,14)15;/h2-6H,1,7H2,(H2,11,12,16)(H,13,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQHXKFIJXWCHQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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